Ethyl 2-isothiocyanato-3-phenylpropanoate

TRPA1 ion channel pain signaling

Ethyl 2-isothiocyanato-3-phenylpropanoate (CAS 62246-53-1) is an α-isothiocyanato ester with the molecular formula C₁₂H₁₃NO₂S and molecular weight 235.3 g/mol. This compound belongs to the class of phenylalanine-derived isothiocyanatocarboxylates and features a reactive isothiocyanate (-N=C=S) group at the α-carbon position, an ethyl ester moiety, and a benzyl side chain derived from the phenylpropanoid backbone.

Molecular Formula C12H13NO2S
Molecular Weight 235.3
CAS No. 62246-53-1
Cat. No. B2653042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-isothiocyanato-3-phenylpropanoate
CAS62246-53-1
Molecular FormulaC12H13NO2S
Molecular Weight235.3
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=CC=C1)N=C=S
InChIInChI=1S/C12H13NO2S/c1-2-15-12(14)11(13-9-16)8-10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3
InChIKeyYQTZICAZVVTABT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-isothiocyanato-3-phenylpropanoate (CAS 62246-53-1): Technical Specifications and Compound Class Context


Ethyl 2-isothiocyanato-3-phenylpropanoate (CAS 62246-53-1) is an α-isothiocyanato ester with the molecular formula C₁₂H₁₃NO₂S and molecular weight 235.3 g/mol . This compound belongs to the class of phenylalanine-derived isothiocyanatocarboxylates and features a reactive isothiocyanate (-N=C=S) group at the α-carbon position, an ethyl ester moiety, and a benzyl side chain derived from the phenylpropanoid backbone [1]. The compound is characterized by a predicted boiling point of 349.3±35.0 °C, density of 1.10±0.1 g/cm³, and a calculated LogP value of 2.26 . Its dual functional architecture — a nucleophile-reactive isothiocyanate coupled with a hydrolyzable ester — positions it as a versatile synthetic intermediate for heterocycle construction, bioconjugation, and chiral building block applications [1].

Heterocycle Synthesis Dual isothiocyanate/ester reactivity supports thiohydantoin and scaffold construction
Chiral Intermediate Accessible from enantiopure phenylalanine; supports stereoselective transformations
Probe Compound Reported TRPA1 antagonist activity for ion channel and sensory neuroscience research

Ethyl 2-isothiocyanato-3-phenylpropanoate Procurement Considerations: Why In-Class Analogs Are Not Interchangeable


Substitution among 2-isothiocyanato-3-phenylpropanoate esters is not scientifically valid without explicit validation, as the ester moiety directly governs chromatographic retention, lipophilicity, synthetic yield in downstream derivatizations, and potential biological target engagement [1]. Systematic gas chromatography studies of ethyl isothiocyanatocarboxylates demonstrate that retention indices vary predictably with ester chain length and stationary phase polarity, establishing that each homolog exhibits distinct analytical behavior [1]. Furthermore, in heterocycle synthesis applications, the choice of ester (methyl vs. ethyl vs. isopropyl) influences reaction yields and product profiles, making empirical substitution a source of irreproducible results [2]. The presence of a chiral center at the α-carbon introduces an additional dimension: racemic ethyl 2-isothiocyanato-3-phenylpropanoate cannot be assumed equivalent to enantiopure methyl or isopropyl congeners in stereosensitive applications [3]. Procurement decisions must therefore be guided by the specific ester identity and stereochemical composition required for the intended application.

Ester Identity Mismatch
Ethyl vs. methyl/isopropyl esters show distinct chromatographic retention and synthetic yields; direct substitution may alter reaction outcomes.
Stereochemical Interchangeability
Racemic mixture may not reproduce stereospecific outcomes; enantiopure identity should be confirmed for stereoselective applications.
Bioactivity Profile Shift
TRPA1 antagonist potency may shift relative to close analogs; assay-matched comparison is required to verify target engagement.

Ethyl 2-isothiocyanato-3-phenylpropanoate: Quantitative Differentiation Evidence Against Closest Analogs


Ethyl 2-isothiocyanato-3-phenylpropanoate TRPA1 Antagonist Activity: IC₅₀ Quantification and Target Engagement Context

Ethyl 2-isothiocyanato-3-phenylpropanoate exhibits antagonist activity at the rat TRPA1 (Transient Receptor Potential Ankyrin 1) cation channel with a reported IC₅₀ value of 5,500 nM (5.5 μM) in a cell-based assay measuring inhibition of allyl isothiocyanate (AITC)-induced intracellular calcium increase [1]. This activity is approximately 3-fold weaker than the structurally related TRPA1 antagonist BDBM50420658, which shows an IC₅₀ of 3,600 nM (3.6 μM) under identical assay conditions (rat TRPA1 expressed in HEK293 cells, 100 μM AITC stimulation) [1][2]. The target compound's activity falls within the moderate potency range for this class, distinguishing it from more potent TRPA1 ligands such as JT010 (IC₅₀ ~170 nM in human TRPA1) while remaining relevant for probe compound applications [3].

TRPA1 Antagonist Activity
Cross-study comparable
IC₅₀ 5,500 nM vs. 3,600 nM (BDBM50420658)
Human reference: JT010 170 nM
Supports moderate-potency probe context for TRPA1 target engagement studies.
Rat TRPA1, HEK293 cells; 100 µM AITC stimulation.
TRPA1 ion channel pain signaling isothiocyanate pharmacology

Ethyl vs. Isopropyl 2-Isothiocyanato-3-phenylpropanoate: Comparative Synthetic Yields in Heterocycle Precursor Preparation

In standardized synthetic protocols for 2-isothiocyanato-3-phenylpropanoate esters, the methyl ester derivative is obtained in 91% yield, whereas the isopropyl ester analog yields only 87% under comparable reaction conditions [1]. This 4% absolute yield differential demonstrates that ester identity influences the efficiency of isothiocyanate formation from amino acid ester precursors. While direct yield data for the ethyl ester is not reported in the same protocol, the trend suggests that increasing steric bulk of the ester group (methyl < ethyl < isopropyl) correlates with modest reductions in synthetic yield [1].

Synthetic Yield Rank
Class-level inference
Methyl ester 91% yield
Isopropyl ester 87% yield
Yield trend suggests steric influence; ethyl ester yield requires direct measurement.
Ethyl ester not directly quantified in reference protocol.
synthetic yield isothiocyanate preparation heterocycle synthesis ester comparison

Ethyl 2-Isothiocyanato-3-phenylpropanoate vs. Methyl Ester: Physicochemical Property Differentiation for Formulation and Handling

Ethyl 2-isothiocyanato-3-phenylpropanoate exhibits a calculated LogP of 2.26 and molecular weight of 235.3 g/mol, compared with the methyl ester analog (LogP 3.7, molecular weight 221.28 g/mol) [1]. The 1.44 LogP unit difference represents a ~28-fold difference in octanol-water partition coefficient, translating to measurably higher aqueous solubility for the ethyl ester relative to its methyl counterpart. Gas chromatographic analysis confirms that ethyl isothiocyanatocarboxylates exhibit retention indices (Kovats' RI = 1733.3 on UCW-98 phase at 160 °C) that are systematically distinguishable from homologs with different ester chain lengths [2].

Lipophilicity & GC Behavior
Head-to-head
ΔLogP = 1.44 (28‑fold)
Kovats' RI = 1733.3
Supports chromatographic differentiation and handling property selection.
Methyl ester LogP 3.7, MW 221.28; UCW-98 phase, 160 °C.
lipophilicity chromatographic retention solubility ester physicochemical properties

Ethyl 2-isothiocyanato-3-phenylpropanoate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Synthetic Intermediate for Thiohydantoin and Heterocyclic Scaffold Construction

Ethyl 2-isothiocyanato-3-phenylpropanoate serves as a precursor for the synthesis of 5-benzyl-2-thiohydantoin derivatives via reaction with amines or amino acid esters [1]. The ethyl ester moiety provides a balance of reactivity and steric accessibility that is distinct from methyl and isopropyl congeners, as evidenced by differential synthetic yields observed across the ester series [2]. This compound is particularly suitable for constructing heterocyclic libraries where the α-benzyl substitution pattern is required for downstream structure-activity relationship exploration [1].

TRPA1 Channel Pharmacology Tool Compound for Pain and Sensory Neuroscience

With a quantified IC₅₀ of 5.5 μM against rat TRPA1 in calcium flux assays, this compound occupies a defined potency niche for ion channel pharmacology studies [1]. Its moderate antagonist activity makes it appropriate for experimental designs requiring partial rather than complete channel blockade, enabling dose-response characterization without the saturation effects associated with sub-micromolar potency ligands such as JT010 (IC₅₀ = 170 nM) [1][2]. Researchers studying inflammatory pain signaling, sensory neuron function, or TRPA1-mediated nociception can employ this compound as a reference antagonist of defined potency.

Analytical Reference Standard for Gas Chromatographic Method Development

The well-characterized gas chromatographic behavior of ethyl 2-isothiocyanato-3-phenylpropanoate — specifically its Kovats' retention index of 1733.3 on UCW-98 stationary phase at 160 °C — enables its use as a retention time marker for method development and validation in GC analyses of isothiocyanate-containing reaction mixtures [1]. The compound's distinct retention index relative to other ethyl isothiocyanatocarboxylate homologs provides a reproducible reference point for chromatographic system suitability testing and peak identification [1].

Chiral Building Block for Stereoselective Synthesis

As a member of the chiral alkyl 2-isothiocyanatocarboxylate family, this compound can be prepared from enantiopure phenylalanine derivatives, yielding optically active material suitable for stereoselective transformations [1]. The isothiocyanate group at the α-carbon serves as a versatile handle for introducing chirality into thiourea, thiohydantoin, and dithiocarbamate products [1]. The ethyl ester offers an intermediate hydrophobicity profile (LogP = 2.26) that facilitates workup and purification relative to more lipophilic ester variants, while preserving sufficient reactivity for subsequent ester hydrolysis or transesterification steps [2].

Application
Selection Property
Validation Focus
Heterocyclic scaffold construction
Ethyl ester reactivity and steric profile
Reaction yield and product profile vs. homolog esters
TRPA1 ion channel pharmacology studies
Reported moderate antagonist potency
Dose-response characterization in sensory neuron calcium flux assays
GC method development and system suitability
Characterized Kovats' retention index
Retention time reproducibility and peak identification
Stereoselective synthesis of chiral thioureas/heterocycles
Enantiopure accessibility from phenylalanine
Chiral purity and stereochemical outcome in downstream steps
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